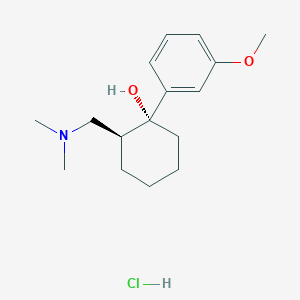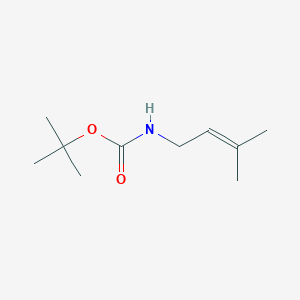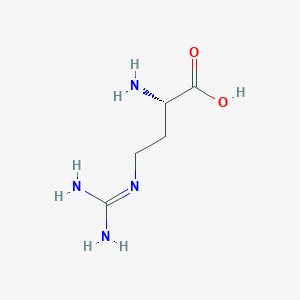![molecular formula C9H8F3NO4S B121450 Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate CAS No. 142274-37-1](/img/structure/B121450.png)
Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate” is a chemical compound with the CAS Number: 142274-37-1. It has a molecular weight of 283.224 Da . The IUPAC name of this compound is "methyl 2- (5- (trifluoromethyl)pyridin-2-yl)acetate" .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been a subject of research . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The InChI code for this compound is "1S/C9H8F3NO2/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12/h2-3,5H,4H2,1H3" . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.224 Da . It is stored at a specific temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Compounds containing the trifluoromethyl group are prevalent in pharmaceuticals . The trifluoromethyl group can enhance the pharmacological activities of drug molecules . Therefore, “Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate” could potentially be used in the development of new drugs.
Agrochemical Applications
Trifluoromethylpyridines, which are structurally similar to the compound , are key motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Given this, “Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate” might have potential applications in the development of new agrochemicals.
Synthesis of Fluorinated Organic Compounds
The trifluoromethyl group is an important subgroup of fluorinated compounds . Fluorinated organic compounds have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials . Therefore, “Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate” could be used as a precursor in the synthesis of these compounds.
Development of New Methodologies for Trifluoromethylation
The development of new methodologies for trifluoromethylation is an active area of research . “Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate” could potentially be used in the development of these new methodologies.
Wirkmechanismus
Target of Action
Compounds with a trifluoromethylpyridine (tfmp) motif, like this one, are widely used in the agrochemical and pharmaceutical industries . They are known to protect crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts on various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 283225 g/mol , which is within the range generally favorable for good bioavailability.
Result of Action
Tfmp derivatives are known to have significant impacts on various biological activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-17-8(14)5-18(15,16)7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBZIMCRNCIBHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384178 |
Source


|
| Record name | Methyl [5-(trifluoromethyl)pyridine-2-sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate | |
CAS RN |
142274-37-1 |
Source


|
| Record name | Methyl [5-(trifluoromethyl)pyridine-2-sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)






![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)